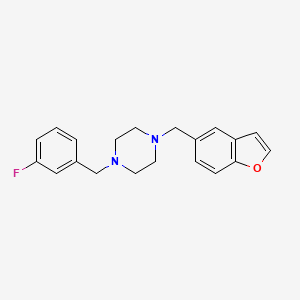![molecular formula C16H18F3N3O B5330617 (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol is a chemical compound that has gained significant attention in scientific research. This compound is a selective β2-adrenergic receptor agonist, which means that it binds specifically to β2-adrenergic receptors and activates them. The activation of β2-adrenergic receptors has been linked to various physiological and biochemical effects, making this compound a promising candidate for further research.
作用機序
The mechanism of action of (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol involves its binding to β2-adrenergic receptors. Once bound, this compound activates the receptor, leading to the activation of downstream signaling pathways. These pathways are involved in various physiological processes, such as smooth muscle relaxation and glycogenolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol are mainly related to its activation of β2-adrenergic receptors. These effects include increased cAMP production, activation of protein kinase A, and activation of the mitogen-activated protein kinase pathway. These pathways are involved in various physiological processes, such as airway smooth muscle relaxation, glycogenolysis, and lipolysis.
実験室実験の利点と制限
One of the main advantages of using (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically study the effects of β2-adrenergic receptor activation without interference from other receptors. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol. One area of interest is its potential as a therapeutic agent for diseases such as asthma and chronic obstructive pulmonary disease. Another area of research is its use as a tool to study the role of β2-adrenergic receptors in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
合成法
The synthesis of (2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol involves several steps. The starting material for the synthesis is 4-(3,3,3-trifluoropropyl)pyrimidine-2-amine, which is reacted with (S)-3-phenyl-2-hydroxypropanal in the presence of a catalyst to form the corresponding imine. The imine is then reduced with a reducing agent to yield the final product.
科学的研究の応用
(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a tool to study the β2-adrenergic receptor signaling pathway. This compound has been used to investigate the role of β2-adrenergic receptors in various physiological processes, such as airway smooth muscle relaxation and glucose metabolism.
特性
IUPAC Name |
(2S)-3-phenyl-2-[[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)8-6-13-7-9-20-15(21-13)22-14(11-23)10-12-4-2-1-3-5-12/h1-5,7,9,14,23H,6,8,10-11H2,(H,20,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMWJAPKPXGQEB-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3'-fluoro-4-biphenylyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5330544.png)
![2-cyclopentyl-N-[(6-methylquinolin-5-yl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330550.png)
![N-(2,3-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330552.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330555.png)
![2-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5330560.png)

![1-methyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5330584.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5330595.png)

![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
![1-ethyl-1'-[2-(pyridin-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5330628.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)